An In-depth Technical Guide to 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide
An In-depth Technical Guide to 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides represent a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of specific substituents onto the aromatic rings of sulfonamide scaffolds can significantly modulate their pharmacological profiles. This guide focuses on the synthesis, characterization, and potential applications of a specific, though not widely cataloged, molecule: 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.
A definitive CAS number for 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide could not be located in common chemical databases, suggesting it may be a novel compound or one that has not been extensively studied or commercialized. This guide, therefore, will provide a theoretical and practical framework for its synthesis, based on established methodologies for related compounds, and will explore its potential properties and applications by drawing parallels with structurally similar molecules.
Physicochemical Properties and Structural Analysis
While experimental data for the target compound is unavailable, we can predict its key physicochemical properties based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₈Cl₂N₂O₄S | Based on the chemical name |
| Molecular Weight | 363.18 g/mol | Calculated from the molecular formula |
| Appearance | Likely a crystalline solid | Typical for arylsulfonamides |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The presence of two aromatic rings and chlorine atoms contributes to its lipophilicity. |
| Melting Point | Expected to be relatively high | Crystalline solids of this nature typically have high melting points. For comparison, 2,6-dichloro-4-nitrophenol has a melting point of 123-126 °C.[3] |
The structure of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide incorporates several key features that are expected to influence its chemical reactivity and biological activity:
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Dichlorinated Benzene Ring: The two chlorine atoms in the ortho positions to the sulfonyl group will exert a strong electron-withdrawing effect and provide steric hindrance.
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Nitro Group: The para-nitro group is also strongly electron-withdrawing, which can influence the acidity of the N-H proton and the overall electronic properties of the molecule.
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Sulfonamide Linkage: This functional group is a key pharmacophore and is known to participate in hydrogen bonding, which is crucial for interactions with biological targets.[4]
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N-phenyl Group: This group contributes to the overall size and lipophilicity of the molecule.
Proposed Synthesis Workflow
The synthesis of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide can be logically approached through the reaction of a sulfonyl chloride with an amine. A plausible synthetic route is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride
This protocol is adapted from a general method for the chlorosulfonation of aromatic compounds.[4]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place 1,3-dichlorobenzene.
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Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred 1,3-dichlorobenzene. The reaction is exothermic and will produce hydrogen chloride gas.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the evolution of HCl gas subsides.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2,4-dichlorobenzenesulfonyl chloride, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide
This protocol is based on the general synthesis of sulfonamides from sulfonyl chlorides and amines.[4]
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Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride in a suitable solvent such as pyridine or tetrahydrofuran.
-
Addition of Aniline: Add aniline to the solution. The reaction may be exothermic.
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Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography.
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Work-up: Pour the reaction mixture into a larger volume of cold water or dilute acid to precipitate the product.
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Isolation and Purification: Collect the solid product by vacuum filtration, wash it with water, and then recrystallize it from a suitable solvent such as ethanol to obtain the purified 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.
Potential Applications in Drug Development
The structural motifs within 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide suggest several potential areas of application in drug discovery and development.
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Antimicrobial Agents: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] The presence of electron-withdrawing groups like nitro and chloro substituents can enhance the antibacterial activity.[1]
-
Anticancer Agents: Certain sulfonamide derivatives have shown potent anticancer activity by inhibiting enzymes such as carbonic anhydrases, which are overexpressed in some tumors.[5]
-
Antiviral Activity: Some sulfonamides have been investigated for their antiviral properties.[2]
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making it a valuable scaffold for designing inhibitors of metalloenzymes.
Safety and Handling
Given the lack of specific safety data for the target compound, a cautious approach based on the known hazards of its potential precursors and related compounds is essential.
| Compound/Functional Group | Associated Hazards | Recommended Precautions |
| Dichlorinated Aromatic Compounds | Can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[6] | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Nitro Aromatic Compounds | Often toxic and can be skin and eye irritants.[3][7] Some are suspected carcinogens. | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Sulfonyl Chlorides | Corrosive and react with moisture to release HCl. | Handle with care in a dry environment. Use appropriate PPE to prevent contact with skin and eyes. |
| Aniline | Toxic and readily absorbed through the skin. | Use in a fume hood and wear appropriate gloves and other PPE. |
General Handling Precautions:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheets (SDS) for all starting materials before beginning any synthetic work.
Conclusion
While 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide is not a commercially available or well-documented compound, this guide provides a comprehensive theoretical framework for its synthesis, potential properties, and applications. The proposed synthetic route is based on well-established chemical principles, and the predicted biological activities are grounded in the extensive literature on sulfonamide-based drugs. Researchers and drug development professionals can use this guide as a starting point for the synthesis and investigation of this and other novel sulfonamide derivatives with potential therapeutic value.
References
- Pagano, A. S., & Emmons, W. D. (1969). 2,6-DICHLORONITROBENZENE. Organic Syntheses, 49, 47. doi: 10.15227/orgsyn.049.0047
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PENTA s.r.o. (2025, April 1). SAFETY DATA SHEET - 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]
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Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%. Retrieved from [Link]
- Zhejiang Linjiang Chem. (2021, June 11). Synthesis method of 2, 6-dichloro-4-aminophenol. CN113045334A.
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National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-4-nitrobenzamide. PubChem Compound Database. Retrieved from [Link]
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Amogh Chemicals Pvt. Ltd. (2020, May 15). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. IN336829B. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
- Diamond Shamrock Corp. (1969, January 21). Method for preparing 2,6-dichloro-4-nitrotoluene. US3423475A.
- Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
- ResearchGate. (2025).
- Rodrigues, M. A., et al. (2011). 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2691.
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5297-5314.
- Al-Omair, M. A. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace.
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Matrix Fine Chemicals. (n.d.). 4-NITROBENZENE-1-SULFONAMIDE | CAS 6325-93-5. Retrieved from [Link]
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